Cloruro de fenilcarbámico

Descripción general

Descripción

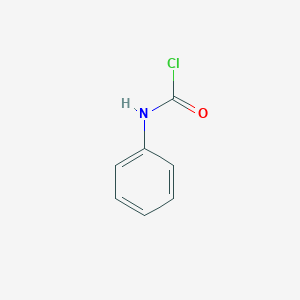

Phenylcarbamic chloride is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenylcarbamic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylcarbamic chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes antibacterianos

Los derivados del cloruro de fenilcarbámico se han estudiado por su potencial como agentes antibacterianos . Específicamente, los derivados dibásicos del ácido fenilcarbámico han mostrado resultados prometedores como agentes antibacterianos que interactúan con la membrana citoplasmática . Estos compuestos han demostrado una alta actividad contra bacterias Gram-positivas, incluidas las cepas resistentes a múltiples fármacos .

Agentes antimicobacterianos

Los derivados del this compound también se han investigado por sus propiedades antimicobacterianas . En particular, los derivados dibásicos del ácido fenilcarbámico han mostrado potencial contra cepas micobacterianas . La relación entre la estructura y la actividad antimicobacteriana de estos compuestos se ha estudiado en detalle .

Inhibidores de la colonización de biopelículas

Algunos derivados del this compound han mostrado la capacidad de combatir la colonización de biopelículas . Las biopelículas son una gran preocupación en entornos médicos e industriales debido a su resistencia a los agentes antimicrobianos. Por lo tanto, los compuestos que pueden inhibir la formación de biopelículas son de gran interés .

Estudios de citotoxicidad

Los derivados del this compound se han utilizado en estudios de citotoxicidad . La citotoxicidad de estos compuestos está estrechamente relacionada con su efecto antimicrobiano . Esto los hace útiles para estudiar la relación entre la citotoxicidad y la actividad antimicrobiana .

Síntesis de derivados de policarbazol

El this compound se utiliza en la síntesis de derivados de policarbazol . El policarbazol y sus derivados se han estudiado durante más de 30 años debido a su versatilidad en la funcionalización, excelentes propiedades eléctricas, electroquímicas, buena estabilidad ambiental y propiedades ópticas únicas .

Desarrollo de fármacos

Las propiedades únicas del this compound lo convierten en un compuesto valioso en el desarrollo de fármacos. Sus derivados se han utilizado en el desarrollo de nuevos fármacos, particularmente en el campo de los agentes antibacterianos y antimicobacterianos .

Safety and Hazards

Phenylcarbamic chloride is considered hazardous . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . It is also recommended to wear respiratory protection and protective gloves/clothing/eye protection/face protection when handling it .

Propiedades

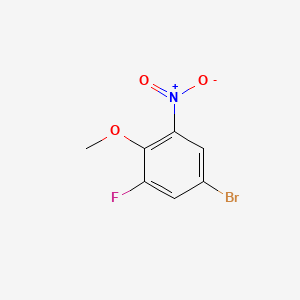

IUPAC Name |

N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUANSGDLZTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-76-8 | |

| Record name | N-phenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

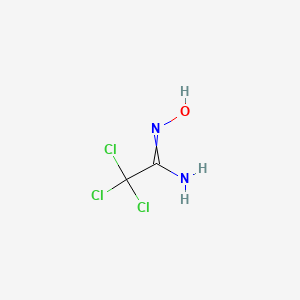

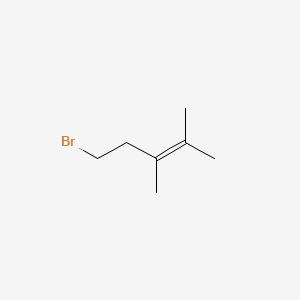

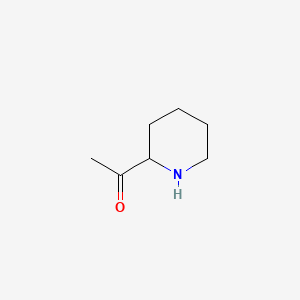

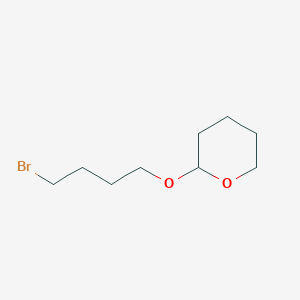

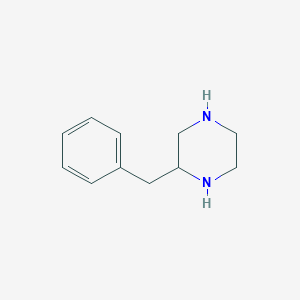

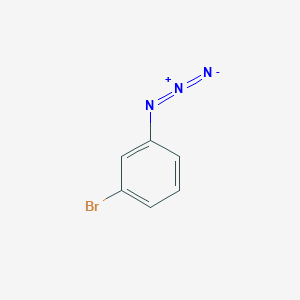

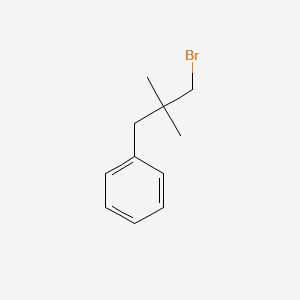

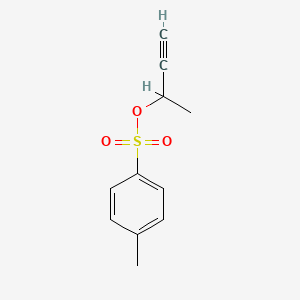

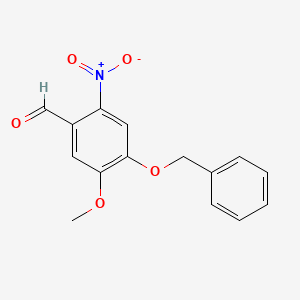

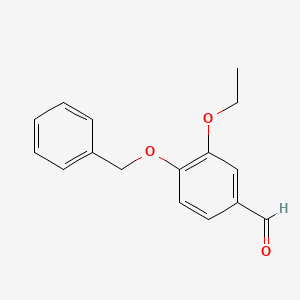

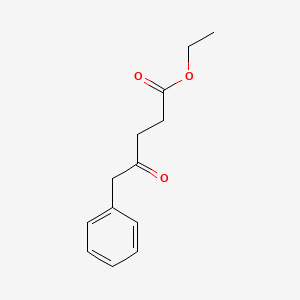

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.